1,1-Dinitropropane

Descripción

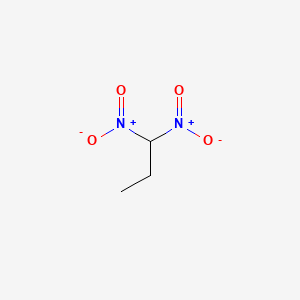

Structure

2D Structure

Propiedades

Número CAS |

601-76-3 |

|---|---|

Fórmula molecular |

C3H6N2O4 |

Peso molecular |

134.09 g/mol |

Nombre IUPAC |

1,1-dinitropropane |

InChI |

InChI=1S/C3H6N2O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3 |

Clave InChI |

DFHLCCWFLMSKJI-UHFFFAOYSA-N |

SMILES canónico |

CCC([N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Thermodynamic Comparisons

The table below compares 1,1-dinitropropane with structurally analogous nitroalkanes:

Key Observations:

- Stability Trends : The experimental-model deviation in ΔfH° increases with branching (e.g., 2,2-dinitropropane has a larger deviation than this compound), suggesting reduced stability in branched isomers .

- Synthesis Methods :

- This compound is synthesized via the ter Meer reaction from 1-chloro-1-nitropropane , while 1,3-dinitropropane is prepared via Victor Meyer synthesis using 1,3-diiodopropane and silver nitrate .

- 2,2-Dinitropropane requires 24-hour photostimulation for alkylation reactions, indicating lower reactivity compared to p-nitrobenzyl chloride (15-minute reaction) .

Thermodynamic and Physical Properties

- Enthalpy of Formation : The linear increase in ΔfH° with chain length (e.g., -87.2 → -109.5 → -132.1 kJ/mol for C₂→C₃→C₄ 1,1-dinitroalkanes) aligns with additive group contribution trends .

- Vaporization Enthalpy : this compound’s ΔvapH° (62.47 kJ/mol) is higher than typical alkanes, reflecting strong intermolecular interactions from nitro groups .

Q & A

Q. What experimental methods are used to determine the thermodynamic properties (e.g., enthalpy of formation) of this compound?

- Methodological Answer : Bomb calorimetry and gas-phase combustion experiments are standard for measuring enthalpy of formation (ΔHf). For this compound, experimental ΔHf values (e.g., -212.73 kJ/mol in the liquid phase ) often deviate significantly from group contribution model predictions (e.g., -122.36 kJ/mol ). Discrepancies highlight the need for calibrating computational models with experimental data.

Q. What spectroscopic techniques are recommended for characterizing this compound’s molecular structure?

- Methodological Answer : Infrared (IR) spectroscopy identifies nitro group vibrations (asymmetric NO₂ stretches ~1550 cm⁻¹), while nuclear magnetic resonance (NMR) confirms alkyl chain connectivity (e.g., triplet signals for CH₂ groups adjacent to nitro moieties) . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns.

Q. How does the stability of this compound compare to other gem-dinitroalkanes under ambient conditions?

- Methodological Answer : Unlike dinitromethane (unstable at room temperature), this compound exhibits stability due to reduced steric strain and electron-donating alkyl groups, as confirmed by long-term storage studies . Stability assessments require differential scanning calorimetry (DSC) to monitor exothermic decomposition thresholds.

Advanced Research Questions

Q. How do computational models for predicting thermodynamic properties of nitroalkanes compare with experimental data, and what factors contribute to discrepancies?

- Methodological Answer : Group contribution models often underestimate ΔHf for nitroalkanes due to inadequate parametrization of nitro group interactions. For this compound, the absolute error between experimental (-212.73 kJ/mol) and predicted values (-122.36 kJ/mol) is 90.37 kJ/mol . Advanced quantum mechanical calculations (e.g., CCSD(T)) or machine learning approaches may improve accuracy by incorporating electrostatic and steric effects.

Q. What methodologies are employed to assess the detonation characteristics of this compound, and how do confinement conditions influence failure diameter measurements?

- Methodological Answer : Detonation failure diameters are measured using confined (e.g., lead block) and unconfined setups. For this compound, shock-induced reaction times and failure wave velocities under Dremin’s weak shell confinement correlate with Chapman–Jouget (CJ) pressures. Experimental failure diameters (e.g., 20°C studies) align with Dremin–Trofimov model predictions when CJ pressures are accurately calibrated .

Q. How can the theoretical maximum density (TMD) of this compound be accurately predicted, and what are the limitations of current models?

- Methodological Answer : TMD is calculated using empirical formulas (e.g., , where is the hydrogen deficiency number). For this compound, predicted TMD (1.282 g/cm³) shows a 1.91% error compared to experimental values (1.258 g/cm³) due to asymmetric nitro group placement . Molecular dynamics simulations could refine predictions by accounting for molecular packing.

Q. How can reaction pathways involving this compound and nitroethene be systematically investigated for polynitro compound synthesis?

- Methodological Answer : Mechanistic studies using kinetic isotope effects (KIE) and density functional theory (DFT) optimize reaction conditions (e.g., basic media for nitronate anion generation). For example, this compound reacts with nitroethene under basic conditions to form tetranitro derivatives, monitored via in-situ Raman spectroscopy .

Key Considerations for Future Research

- Address discrepancies in thermodynamic models by integrating experimental data with high-level computational methods.

- Explore this compound’s applications in energetic material formulations, emphasizing safety protocols for handling metastable intermediates .

- Develop standardized characterization workflows for nitroalkanes to enhance reproducibility across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.